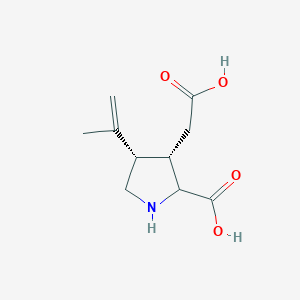

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-

Description

Properties

IUPAC Name |

(3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-PMDVUHRTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CNC([C@H]1CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and acrylonitrile.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, where L-proline reacts with acrylonitrile under basic conditions.

Introduction of Carboxymethyl Group: The carboxymethyl group is introduced via a carboxylation reaction, where the intermediate product is treated with carbon dioxide in the presence of a base.

Introduction of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced through an alkylation reaction, where the intermediate product is treated with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 3-Pyrrolidineacetic acid is . Its structure features a pyrrolidine ring attached to an acetic acid moiety, contributing to its unique reactivity and biological interactions. The chirality of the compound enhances its potential for selective interactions with biological targets.

Organic Synthesis

3-Pyrrolidineacetic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those containing pyrrolidine rings. These structures are prevalent in numerous biologically active compounds, including pharmaceuticals and natural products. The compound has been effectively employed in synthesizing various heterocyclic compounds with potential anticonvulsant and antibacterial properties.

Table 1: Synthetic Applications of 3-Pyrrolidineacetic Acid

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex pyrrolidine-containing molecules |

| Heterocyclic Compounds | Key component in developing anticonvulsant and antibacterial agents |

| Chiral Analogues | Serves as a starting material for creating chiral analogues of existing drugs |

Neuropharmacological Research

Research indicates that 3-Pyrrolidineacetic acid exhibits significant biological activity within the central nervous system. Studies have explored its potential neuroprotective effects and its role as a modulator of neurotransmitter systems. The compound may influence pathways associated with mood regulation and cognitive functions due to its selective interaction with neurotransmitter receptors .

Case Study: Neuroprotective Effects

In a study examining kainic acid-induced status epilepticus in mice, the compound was investigated for its protective effects against seizures. The results demonstrated that 3-Pyrrolidineacetic acid could modulate seizure activity, suggesting its therapeutic potential in epilepsy management .

Drug Development and Screening

The compound has also been utilized in drug discovery processes, particularly in the development of libraries for screening potential inhibitors of specific biological targets. For instance, pyrrolidine-3-acetic acid-derived oxime libraries were screened using mass spectrometry binding assays to identify potent inhibitors for murine γ-aminobutyric acid transporter subtype (mGAT1) .

Table 2: Drug Development Applications

| Application | Methodology | Outcome |

|---|---|---|

| Library Screening | MS Binding Assays | Identification of potent mGAT1 inhibitors |

| Inhibitor Development | Synthesis of oxime derivatives | Discovery of new compounds with enhanced binding affinities |

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of pyrrolidine derivatives, including those derived from 3-Pyrrolidineacetic acid. Various derivatives have shown promising results against different cancer cell lines and microbial strains .

Case Study: Anticancer Activity

A derivative containing the pyrrolidine core was synthesized and tested against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cell lines, demonstrating significant antiproliferative effects .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. For example, derivatives of 3-Pyrrolidineacetic acid have been developed to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. These studies indicate that modifications to the pyrrolidine structure can enhance inhibitory activity against ACE .

Table 3: Enzyme Inhibition Applications

| Target Enzyme | Compound Type | Activity |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Pyrrolidine derivatives | Inhibition activity compared to captopril |

Mechanism of Action

The mechanism of action of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid .

- Synonyms: Kainic acid, Digenic acid, 3-Pyrrolidineacetic acid hydrate (CAS 58002-62-3) .

- CAS Numbers :

- Molecular Formula: C₁₀H₁₅NO₄ (anhydrous) / C₁₀H₁₇NO₅ (hydrate) .

- Molecular Weight : 213.24 (anhydrous) / 231.25 (hydrate) .

Structural Features :

- A conformationally restricted glutamate analog with a pyrrolidine backbone, featuring carboxy groups at C2 and C3, and an isopropenyl substituent at C4 .

- Stereochemistry: The (2S,3S,4S) configuration is critical for receptor binding .

Pharmacological Role :

- Primary Action : Selective agonist of kainate receptors (GluK1-3), implicated in synaptic transmission and excitotoxicity .

- Applications :

Physical Properties :

- Appearance : White crystalline solid .

- Solubility : Water (up to 10 mg/ml) .

- Stability : Stable at room temperature when dry; aqueous solutions stored at -20°C .

Structural and Functional Analogues

A. Dihydrokainic Acid

- CAS : 52497-36-6 .

- Structure : Differs by replacement of the C4 isopropenyl group with a 1-methylethyl (isopropyl) group. Stereochemistry: (2S,3S,4R) .

- Molecular Formula: C₁₀H₁₇NO₄.

- Key Differences :

B. Domoic Acid

- CAS : 14277-97-5 .

- Structure : Features a hexadienyl side chain at C4 with additional carboxyl groups. Stereochemistry: (2S,3S,4S) with extended conjugation .

- Molecular Formula: C₁₅H₂₁NO₆.

- Key Differences :

C. Dysiherbaine (DH)

- Source : Marine sponge Dysidea herbacea .

- Structure: Unspecified in evidence but noted for high-affinity binding to GluR5/6 subunits.

- Key Differences :

Comparative Data Table

Mechanistic and Toxicological Insights

- Kainic Acid : Excitotoxicity arises from sustained activation of GluK2 receptors, leading to calcium influx and neuronal death .

- Domoic Acid : Dual activation of AMPA/kainate receptors amplifies neurotoxicity, causing hippocampal damage .

- Dysiherbaine: Sub-nanomolar affinity for GluR5/6 explains its extreme potency, even at picomolar doses .

Biological Activity

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, commonly referred to as a derivative of kainic acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a pyrrolidine ring with specific substituents that influence its biological activity. The synthesis of this compound typically involves the modification of existing kainic acid derivatives to enhance their pharmacological properties. Various synthetic pathways have been explored, including diastereoselective methods that yield specific stereoisomers with distinct biological profiles .

Pharmacological Effects

Research indicates that 3-pyrrolidineacetic acid derivatives exhibit significant activity at non-NMDA receptors, particularly kainate receptors. These compounds have been shown to induce depolarization in neuronal tissues. For example, studies have demonstrated that certain derivatives like 4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (MFPA) exhibit a stronger depolarizing effect compared to traditional kainic acid .

Table 1: Comparative Depolarizing Activity of Kainate Derivatives

| Compound Name | Depolarization Effect | Binding Affinity |

|---|---|---|

| Kainic Acid | Moderate | Reference |

| MFPA | High | Comparable to kainate |

| HFPA | Moderate | Lower than MFPA |

Toxicity Studies

Toxicity assessments have revealed that kainate and its derivatives can induce cell death in neuronal cultures. For instance, kainate was found to cause approximately 60% cell death at a concentration of 1 mM, indicating a significant neurotoxic potential . This raises concerns regarding the therapeutic application of such compounds and necessitates further investigation into their safety profiles.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of modified pyrrolidine derivatives in models of excitotoxicity. The compounds were shown to mitigate cell death induced by excessive glutamate signaling, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of related pyrrole compounds against cancer cell lines. Certain derivatives exhibited promising results as Pim kinase inhibitors, showcasing their potential in cancer therapy .

Q & A

Q. How can the stereochemical configuration of (2S,3S,4S)-3-pyrrolidineacetic acid be confirmed experimentally?

To validate the stereochemistry, researchers should employ X-ray crystallography to resolve the absolute configuration, supported by NMR spectroscopy to analyze coupling constants and dihedral angles. For example, the cis/trans orientation of substituents can be inferred from H-NMR splitting patterns and C-NMR chemical shifts (e.g., pyrrolidine carbons resonate between 32–37 ppm for cis configurations) . Additionally, optical rotation measurements can corroborate enantiomeric purity by comparing observed values to literature data (e.g., kainic acid’s specific rotation: in water) .

Q. What synthetic routes are available for preparing (2S,3S,4S)-3-pyrrolidineacetic acid derivatives?

Key methodologies include:

- Chemoenzymatic synthesis : Asymmetric reduction of pyrrolidine precursors using enzymes like ketoreductases to achieve high enantiomeric excess (>95%) .

- Palladium-assisted cyclization : Formation of the pyrrolidine core via intramolecular Heck reactions, followed by functionalization of the isopropenyl and carboxy groups .

- Solid-phase peptide synthesis (SPPS) : Incorporation of modified pyrrolidine residues into peptide chains for receptor-binding studies .

Q. How can researchers assess the compound’s binding affinity to kainate receptors?

Standard protocols involve:

- Radioligand displacement assays : Using H-labeled kainic acid in competitive binding studies with membrane preparations from rat brain tissue. Calculate values via Scatchard analysis .

- Electrophysiology : Measure glutamate-induced currents in HEK293 cells expressing GluK1/GluK2 receptors, with dose-response curves to determine EC values .

Advanced Research Questions

Q. How can contradictory data regarding stereochemical assignments (e.g., 4R vs. 4S configurations) be resolved?

Discrepancies in literature (e.g., (2S,3S,4R) in some sources vs. (2S,3S,4S) in others) require:

- Chiral chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10) to isolate pure stereoisomers.

- X-ray crystallography : Resolve ambiguity by determining the crystal structure of the compound in complex with its receptor .

- DFT calculations : Compare computed NMR chemical shifts and optical rotations with experimental data to validate configurations .

Q. What experimental designs are optimal for studying neurotoxicity in vivo?

- Animal models : Administer kainic acid (10–30 mg/kg, i.p. or intracerebral) to induce status epilepticus in rodents. Monitor seizures via EEG and assess neuronal loss in hippocampal CA3 regions using Nissl staining .

- Dose optimization : Pre-treat with AMPA receptor antagonists (e.g., GYKI 52466) to isolate kainate receptor-specific effects .

- Behavioral assays : Use Morris water maze or fear conditioning to evaluate long-term cognitive deficits .

Q. How can structural modifications enhance selectivity for kainate receptor subtypes?

- SAR studies : Replace the isopropenyl group with bulkier substituents (e.g., cyclopropyl or halogenated moieties) to probe steric effects on GluK3 vs. GluK1 binding .

- Computational docking : Use homology models of GluK2 receptors (based on PDB 5KAX) to predict interactions with modified ligands .

- In vitro mutagenesis : Introduce point mutations (e.g., T655A in GluK1) to identify critical residues for ligand binding .

Q. What analytical methods are recommended for assessing stability under experimental conditions?

- HPLC-MS : Monitor degradation products in aqueous solutions (pH 7.4, 37°C) over 72 hours. Use a C18 column (acetonitrile:0.1% TFA gradient) .

- Circular dichroism (CD) : Track conformational changes in the pyrrolidine ring under varying pH and temperature conditions .

- Accelerated stability testing : Store lyophilized samples at 40°C/75% RH for 4 weeks and compare to controls via TLC (R = 0.3 in chloroform:methanol:acetic acid, 85:10:5) .

Q. How does the compound’s activity compare to structurally related analogs like domoic acid?

- Receptor selectivity : Use cortical neuron cultures to compare excitotoxicity (LD): kainic acid (~50 μM) vs. domoic acid (~100 nM) due to domoic acid’s higher affinity for GluK5 .

- Pharmacokinetics : Conduct C-labeled tracer studies in mice to compare blood-brain barrier permeability and metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.